molecular formula C19H21FN4O3 B064325 Ecenofloxacin CAS No. 186827-03-2

Ecenofloxacin

Cat. No.: B064325
CAS No.: 186827-03-2
M. Wt: 372.4 g/mol
InChI Key: WNVIWAUAXKEKKF-PJFSTRORSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ecenofloxacin is a novel fluoroquinolone antibacterial compound with potent activities against Gram-positive, Gram-negative, and anaerobic organisms . It is known for its broad-spectrum antibacterial properties and is used primarily in veterinary medicine.

Preparation Methods

Ecenofloxacin can be synthesized through several closely related methods . One common synthetic route involves the acylation of beta-alanine with tosyl chloride and sodium hydroxide in water to produce the corresponding tosylate. This tosylate is then esterified with thionyl chloride and ethanol to yield the ethyl ester. The amido group of this ester is alkylated with 2-methylallyl chloride using potassium iodide, potassium carbonate, and tetrabutylammonium iodide in acetonitrile, resulting in an alkylated sulfonamide. This sulfonamide is then condensed with pyrrolidine using thionyl chloride in dichloromethane to form an acylated pyrrolidine. The cyclization of this compound using trifluoromethanesulfonic anhydride and collidine in dichloromethane yields a racemic bicyclic ketone, which is converted to the corresponding oxime with hydroxylamine in pyridine. The oxime is reduced with sodium borohydride and nickel chloride to produce a racemic amine, which is then resolved optically with L-tartaric acid to obtain the pure isomer. The tosyl group is eliminated using concentrated hydrobromic acid, and the resulting amine is finally condensed with 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid using 1,8-diazabicyclo[5.4.0]undec-7-ene and hydrochloric acid in acetonitrile .

Scientific Research Applications

Ecenofloxacin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a model compound for studying the synthesis and reactivity of fluoroquinolones. In biology, it is used to investigate the mechanisms of antibacterial activity and resistance. In medicine, it is primarily used in veterinary applications to treat bacterial infections in animals. In industry, it is used in the development of new antibacterial agents and formulations .

Properties

IUPAC Name

7-[(1R,5S,6S)-6-amino-1-methyl-3-azabicyclo[3.2.0]heptan-3-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN4O3/c1-19-5-14(21)12(19)7-23(8-19)17-13(20)4-10-15(25)11(18(26)27)6-24(9-2-3-9)16(10)22-17/h4,6,9,12,14H,2-3,5,7-8,21H2,1H3,(H,26,27)/t12-,14-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNVIWAUAXKEKKF-PJFSTRORSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5CC5)C(=O)O)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12C[C@@H]([C@@H]1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5CC5)C(=O)O)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70167356
Record name Ecenofloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70167356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162301-05-5
Record name Ecenofloxacin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162301055
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ecenofloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70167356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ECENOFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3613ZY362L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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